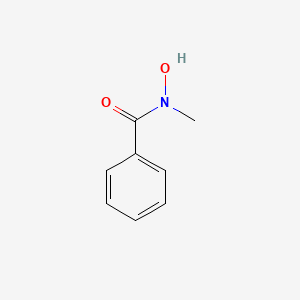

N-Hydroxy-N-methylbenzamide

Übersicht

Beschreibung

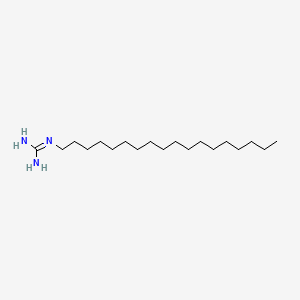

N-Hydroxy-N-methyl-benzamid: ist eine organische Verbindung mit der chemischen Formel C8H9NO2. Bei Raumtemperatur liegt sie als Feststoff vor und erscheint als weiße bis hellgelbe Kristalle. Diese Verbindung ist in Wasser löslich, hat aber eine begrenzte Löslichkeit in organischen Lösungsmitteln. Sie ist empfindlich gegenüber Feuchtigkeit und Luft und muss daher in einer trockenen Umgebung gelagert werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: N-Hydroxy-N-methyl-benzamid kann durch die Reaktion von Benzamid mit Natriumhypochlorit (NaOCl) synthetisiert werden. Der Prozess beinhaltet das Auflösen von Benzamid in einer alkalischen Lösung und das schrittweise Hinzufügen von Natriumhypochlorit. Die Reaktionsmischung wird dann angesäuert, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von N-Hydroxy-N-methyl-benzamid häufig die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern. Ultraschallbestrahlung und die Verwendung von Lewis-sauren ionischen Flüssigkeiten, die auf Diatomeenerde immobilisiert sind, wurden als effektive Methoden zur Herstellung von Benzamidderivaten berichtet .

Chemische Reaktionsanalyse

Arten von Reaktionen: N-Hydroxy-N-methyl-benzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Sie kann zu Aminen reduziert werden.

Substitution: N-Hydroxy-N-methyl-benzamid kann an nucleophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid (NaOH) und verschiedene Alkylhalogenide.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von entsprechenden Oxiden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Benzamiden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyl-benzamide can be synthesized through the reaction of benzamide with sodium hypochlorite (NaOCl). The process involves dissolving benzamide in an alkaline solution and gradually adding sodium hypochlorite. The reaction mixture is then acidified to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of N-Hydroxy-N-methyl-benzamide often involves the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported as effective methods for the preparation of benzamide derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxy-N-methyl-benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: N-Hydroxy-N-methyl-benzamide can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N-methyl-benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von N-Hydroxy-N-methyl-benzamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Es wirkt als Inhibitor, indem es an die aktiven Zentren von Enzymen bindet und so deren normale Funktion verhindert. Diese Inhibition kann zu verschiedenen biochemischen Effekten führen, einschließlich der Störung von Stoffwechselwegen und zellulären Prozessen .

Wirkmechanismus

The mechanism of action of N-Hydroxy-N-methyl-benzamide involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Methylbenzamid: Diese Verbindung ist strukturell ähnlich, fehlt aber der Hydroxygruppe, was sich auf ihre Reaktivität und Anwendungen auswirkt.

Benzohydroxamsäure: Strukturell ähnlich, aber mit unterschiedlichen funktionellen Gruppen, was zu unterschiedlichen chemischen Eigenschaften und Verwendungen führt.

Einzigartigkeit: N-Hydroxy-N-methyl-benzamid ist aufgrund seiner Kombination aus Hydroxy- und Methylgruppen, die an den Benzamid-Kern gebunden sind, einzigartig. Dieses strukturelle Merkmal verleiht ihm eine spezifische Reaktivität und macht es für verschiedene Anwendungen in Synthese, Forschung und Industrie geeignet .

Eigenschaften

IUPAC Name |

N-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSSLJHUWRMSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327327 | |

| Record name | N-Hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-50-6 | |

| Record name | N-Hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate](/img/structure/B1654467.png)

![Ethanol, 2,2'-[[(3-bromophenyl)methyl]imino]bis-](/img/structure/B1654488.png)